

Birelentinib (DZD8586): Application Notes and Protocols for Lymphoma Cell Line Studies

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Compound of Interest

Compound Name: *Birelentinib*

Cat. No.: *B15580092*

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Introduction

Birelentinib (DZD8586) is a first-in-class, orally available, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and LYN kinase.[1][2] It is designed to target both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways, which are critical for the proliferation and survival of various B-cell malignancies.[2][3] Preclinical studies have demonstrated that **Birelentinib** can effectively inhibit the growth of B-cell non-Hodgkin lymphoma (B-NHL) cells, including diffuse large B-cell lymphoma (DLBCL), and can overcome resistance to other BTK inhibitors.[2][4][5] This document provides detailed application notes and experimental protocols for the in vitro evaluation of **Birelentinib** in lymphoma cell lines.

Mechanism of Action

Birelentinib's unique mechanism of action lies in its ability to simultaneously inhibit both BTK and LYN kinases.[1] In B-cell lymphomas, aberrant BCR signaling is a key driver of oncogenesis. This signaling cascade involves the activation of several downstream kinases, including BTK and LYN. By targeting both, **Birelentinib** offers a more comprehensive blockade of the BCR pathway, potentially leading to enhanced anti-tumor activity and the ability to overcome resistance mechanisms that may arise from the activation of alternative signaling pathways.[2][3]

Data Presentation

The following table summarizes the anti-proliferative activity of **Birelentinib** in various lymphoma cell lines, as reported in preclinical studies. The half-maximal growth inhibition (GI_{50}) values demonstrate the concentration-dependent effect of the compound.

Cell Line	Lymphoma Subtype	BTK Mutation Status	GI_{50} (nM)	Reference
TMD-8-IbruR	Diffuse Large B-Cell Lymphoma (DLBCL)	C481S	Similar to wild-type	[4] [5]
RI-1 with pirtobrutinib resistance mutations	Diffuse Large B-Cell Lymphoma (DLBCL)	Various BTK mutations	Similar across different mutations	[4] [5]
Panel of DLBCL cell lines	Diffuse Large B-Cell Lymphoma (DLBCL)	Not specified	Potent cell growth inhibition	[4] [5]

Note: Specific GI_{50} values for a broad panel of DLBCL cell lines are not yet publicly available in detail. The provided information is based on abstracts from scientific conferences.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC_{50}) or growth inhibition (GI_{50}) of **Birelentinib** in lymphoma cell lines using a luminescence-based cell viability assay.

Materials:

- Lymphoma cell lines (e.g., TMD-8, SU-DHL-6, OCI-Ly3)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

- **Birelentinib** (DZD8586) stock solution (e.g., 10 mM in DMSO)
- 96-well white, clear-bottom tissue culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Cell Seeding:
 - Culture lymphoma cells to logarithmic growth phase.
 - Count the cells and adjust the density to 2×10^5 cells/mL in fresh culture medium.
 - Seed 50 μ L of the cell suspension (1×10^4 cells) into each well of a 96-well plate.
 - Incubate the plate for 2-4 hours at 37°C and 5% CO₂ to allow cells to acclimatize.
- Compound Treatment:
 - Prepare a serial dilution of **Birelentinib** in culture medium from the stock solution. A typical concentration range would be from 1 nM to 10 μ M.
 - Add 50 μ L of the diluted **Birelentinib** solutions to the corresponding wells in triplicate.
 - Include a vehicle control (DMSO) and a no-treatment control.
 - The final volume in each well should be 100 μ L.
- Incubation:
 - Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Assay Measurement:
 - Equilibrate the CellTiter-Glo® reagent to room temperature.

- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the background luminescence (wells with medium only).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of **Birelentinib** concentration and determine the GI₅₀ value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection and quantification of apoptosis in lymphoma cells treated with **Birelentinib** using flow cytometry.

Materials:

- Lymphoma cell lines
- RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
- **Birelentinib** (DZD8586)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Treatment:
 - Seed lymphoma cells in 6-well plates at a density of 5×10^5 cells/mL.
 - Treat the cells with various concentrations of **Birelentinib** (e.g., 0.1 μ M, 1 μ M, 10 μ M) and a vehicle control for 24-48 hours.
- Cell Harvesting and Staining:
 - Harvest the cells by centrifugation at 300 x g for 5 minutes.
 - Wash the cells twice with cold phosphate-buffered saline (PBS).
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use unstained and single-stained controls for compensation.
 - Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the effect of **Birelentinib** on the phosphorylation status of key proteins in the BCR signaling pathway.

Materials:

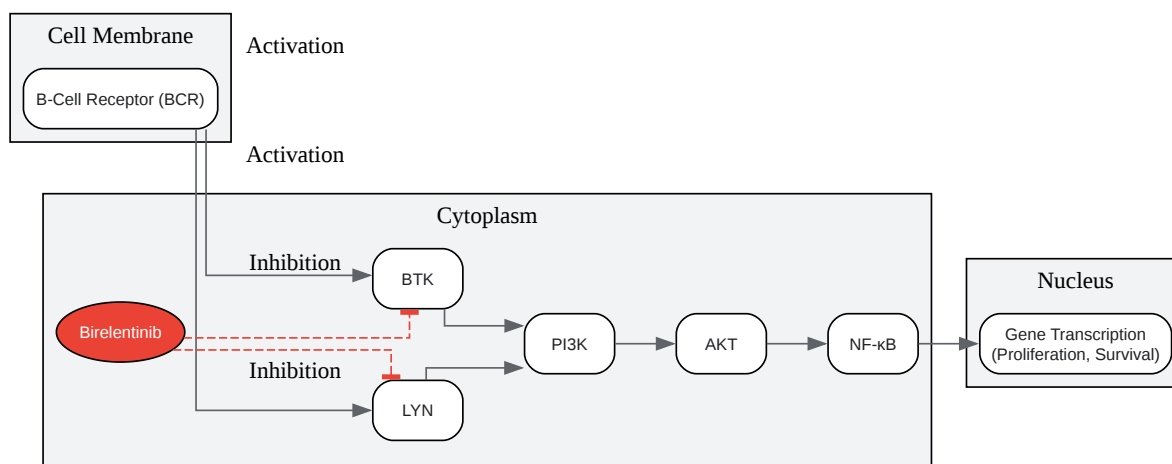
- Lymphoma cell lines
- **Birelentinib** (DZD8586)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-LYN, anti-LYN, anti-phospho-AKT, anti-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Treatment and Lysis:
 - Treat lymphoma cells with **Birelentinib** at desired concentrations and time points.
 - Harvest and wash the cells with cold PBS.
 - Lyse the cells in lysis buffer on ice for 30 minutes.
 - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification and Electrophoresis:
 - Determine the protein concentration of the lysates using the BCA assay.
 - Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.

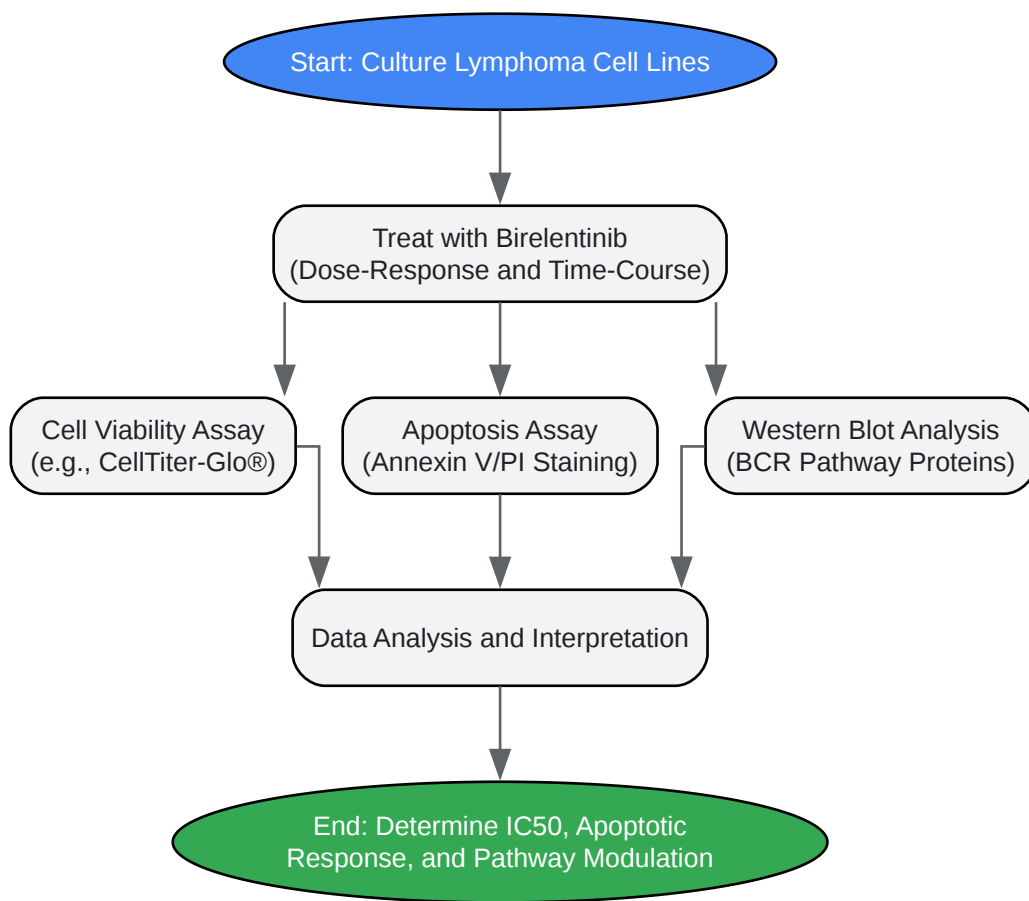
- Western Blotting:
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations



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Caption: **Birelentinib**'s dual inhibition of LYN and BTK in the BCR signaling pathway.



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